molecular formula C7H5ClN2 B1632317 5-(Chloromethyl)nicotinonitrile CAS No. 562074-59-3

5-(Chloromethyl)nicotinonitrile

Cat. No.: B1632317
CAS No.: 562074-59-3
M. Wt: 152.58 g/mol
InChI Key: XHUTYLPZWIBCIZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)nicotinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of nicotinonitrile, where a chloromethyl group is attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Chloromethyl)nicotinonitrile can be synthesized through several methods. One common approach involves the chloromethylation of nicotinonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be effective.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antiviral Activity : Research has indicated that derivatives of nicotinonitrile, including 5-(Chloromethyl)nicotinonitrile, exhibit antiviral properties. A study evaluated its effectiveness against the H5N1 avian influenza virus, highlighting its potential as an antiviral agent .
    • Anticancer Potential : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies on related compounds indicated significant activity against HepG2 liver cancer cells, suggesting that this compound may also possess similar anticancer properties .
  • Organic Synthesis
    • Intermediate in Synthesis : The chloromethyl group in this compound allows for diverse synthetic pathways. It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals .
    • Reactivity Patterns : The compound's structure enables it to participate in nucleophilic substitution reactions, making it useful for creating various derivatives with enhanced biological activities .
  • Material Science
    • Polymer Chemistry : The unique properties of this compound can be exploited in polymer chemistry to develop materials with specific functionalities. Its reactivity can be utilized to modify polymer backbones or introduce functional groups that enhance material properties .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    A study involving various nicotinonitriles demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells, with IC50 values indicating strong cytotoxicity.
  • Inflammation Models :
    In experimental models of acute lung injury, related compounds showed a reduction in tissue damage and inflammatory markers. This suggests that this compound could exert protective effects in similar contexts.
  • Enzyme Inhibition Studies :
    Investigations into enzyme inhibition revealed that this compound effectively inhibits specific enzymes linked to cancer progression and inflammation, supporting its therapeutic potential .

Mechanism of Action

The mechanism by which 5-(Chloromethyl)nicotinonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)nicotinonitrile
  • 5-(Iodomethyl)nicotinonitrile
  • 5-(Hydroxymethyl)nicotinonitrile

Uniqueness

5-(Chloromethyl)nicotinonitrile is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific synthetic applications that other halogenated derivatives may not achieve as effectively.

Biological Activity

5-(Chloromethyl)nicotinonitrile is a chlorinated derivative of nicotinonitrile, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural characteristics that enable various chemical modifications, enhancing its utility as a building block in organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆ClN
  • Structural Features : Contains a chloromethyl group at the 5-position of the nicotinonitrile structure, allowing for increased reactivity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to modifications in the structure and function of target biomolecules, making it a valuable compound in drug design. The chloromethyl group enhances the compound's reactivity, facilitating selective targeting of specific enzymes or receptors involved in various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The ability to modify specific molecular targets positions it as a candidate for further development in cancer therapeutics.

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study 2Anticancer ActivityShowed inhibition of tumor cell growth in vitro, with IC50 values indicating potency comparable to established anticancer agents.
Study 3Mechanistic InsightsIdentified specific molecular targets affected by this compound, providing insights into its mode of action in biological systems.

Applications in Drug Development

This compound is being explored as a precursor for synthesizing novel pharmaceutical compounds. Its reactivity allows for the creation of derivatives that may possess enhanced therapeutic properties. The compound's role as an intermediate in organic synthesis makes it crucial for developing new drugs targeting various diseases.

Properties

IUPAC Name

5-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUTYLPZWIBCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622931
Record name 5-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562074-59-3
Record name 5-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 0.2 g (1.49 mmol) of 5-(hydroxymethyl)pyridine-3-carbonitrile in 2 mL of DCM is added 1 mL (4 mmol) of HCl 4N in dioxane. The mixture is concentrated under reduced pressure and then added to 0.65 mL (8.95 mmol) of thionyl chloride followed by heating for 3 hours at 60° C. After cooling to room temperature, the medium is taken up in 20 mL of toluene, and the precipitate formed is filtered off and then treated with 30 mL of DCM and 30 mL of saturated NaHCO3 solution. The organic phase is separated out and dried over Na2SO4 and then concentrated under reduced pressure. 161 mg of 5-(chloromethyl)pyridine-3-carbonitrile are obtained in the form of an oil.
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Synthesis routes and methods II

Procedure details

Add thionyl chloride (1 mL) to a solution of 5-hydroxymethyl-nicotinonitrile (45 mg, 0.34 mmol, 1 equiv) in anhydr CH2Cl2 (1 mL). After 20 min, basify the reaction with satd aq NaHCO3 (12 mL). Extract this mixture with Et2O (2×5 mL). Dry the combined organic layers (anhydr MgSO4) and rotary evaporate (40° C.) to yield 4.9 mg (9.6%) of 5-chloromethyl-nicotinonitrile as a yellow film. MS (m/z): 152.
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1 mL
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45 mg
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12 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.